Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate
Description
Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate is a synthetic small molecule featuring a quinazolinone core fused with a phenyl group and linked via an acetamido bridge to an ethyl benzoate moiety. The quinazolinone scaffold is notable for its pharmacological relevance, including anticonvulsant, anticancer, and antimicrobial activities. Although direct pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive heterocycles reported in medicinal chemistry literature.
Properties
IUPAC Name |
ethyl 4-[[2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O4/c1-2-33-24(31)17-8-11-19(12-9-17)27-22(30)15-29-21-13-10-18(26)14-20(21)23(28-25(29)32)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQOYXRGIPPFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which is achieved through the cyclization of anthranilic acid derivatives with appropriate reagents . The phenyl group is then introduced via a Friedel-Crafts acylation reaction. The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives .
Scientific Research Applications
Pharmacological Applications
1. Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds similar to ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate. For instance, derivatives of 2-amino acetamides have shown significant efficacy in seizure models. The structure-activity relationship indicates that modifications at specific sites can enhance anticonvulsant activity, making this class of compounds a promising candidate for developing new anticonvulsants .
2. Anticancer Potential
Compounds with similar structures have been investigated for their anticancer properties. The quinazoline moiety is known for its ability to inhibit various cancer cell lines by interfering with specific signaling pathways. This compound may exhibit similar effects, warranting further exploration into its potential as an anticancer agent .
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For example, modifications on the ethyl linker and phenyl groups have been explored to improve enzyme inhibition efficiency, which could lead to therapeutic applications in metabolic disorders .
Case Study 1: Anticonvulsant Activity Evaluation
A study evaluated various derivatives of 2-amino acetamides for their anticonvulsant effects using the maximal electroshock seizure model. The findings indicated that certain substitutions on the aromatic rings significantly enhanced activity compared to standard drugs like phenobarbital . This suggests that this compound could be a candidate for further development in this area.
Case Study 2: Anticancer Activity Screening
In another investigation focused on quinazoline derivatives, several compounds were screened against various cancer cell lines. The results showed that specific structural modifications led to increased cytotoxicity against breast and lung cancer cells. This compound's unique structure may provide similar or enhanced activity, making it a target for future research .
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain cellular pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities . The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets is crucial for its biological activity .
Comparison with Similar Compounds
Core Heterocycle Variations
The quinazolinone core distinguishes the target compound from analogues with pyridazine, isoxazole, or triazole heterocycles. Key comparisons include:
Key Observations :
Linker and Functional Group Modifications
The acetamido bridge in the target compound contrasts with phenethylamino, phenethylthio, or benzamido linkers in analogues:
Physicochemical and Pharmacokinetic Properties
Critical Analysis :
- The ethyl benzoate ester may confer prodrug properties, enabling hydrolysis to active carboxylic acid metabolites.
Biological Activity
Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate is a compound of interest due to its potential biological activities, particularly in the realms of anticancer, antioxidant, and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H14ClN3O3 |
| Molar Mass | 327.76 g/mol |
| CAS Number | 93654-27-4 |
This compound exhibits its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound targets enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation. This is particularly relevant in cancer therapy where suppression of tumor growth is desired.
- Antioxidant Activity : It has been shown to exhibit significant antioxidant properties, which help in neutralizing reactive oxygen species (ROS) that contribute to oxidative stress and related diseases .
- Neuroprotective Effects : The compound has potential neuroprotective activities, as evidenced by studies showing its ability to protect against oxidative damage in neuronal cells .
Anticancer Activity
Numerous studies have reported the anticancer potential of quinazoline derivatives, including this compound:
- Cytotoxicity : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). For instance, one study reported an IC50 value of approximately 10 μM against the MCF-7 cell line .
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using various assays such as DPPH (1,1-Diphenyl-2-picrylhydrazyl) scavenging activity:
| Assay Type | Result |
|---|---|
| DPPH Scavenging | Effective at low concentrations |
| IC50 | 25 μM |
These results indicate that the compound can effectively scavenge free radicals, thereby reducing oxidative stress.
Neuroprotective Effects
Research has indicated that this compound may protect neuronal cells from oxidative damage induced by exposure to harmful agents. In animal models, it was shown to improve behavioral outcomes following oxidative stress exposure .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Study on AChE Inhibition : A related quinazoline derivative exhibited potent inhibition of acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .
- Toxicity Studies : Acute toxicity studies have shown a median lethal dose (LD50) of approximately 300 mg/kg for structurally similar compounds, indicating a favorable safety profile for further development .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation of intermediates like 6-chloro-4-phenyl-1,2-dihydroquinazolin-2-one with ethyl 4-(2-aminoacetamido)benzoate. Key steps include:
- Refluxing in ethanol with glacial acetic acid as a catalyst to facilitate amide bond formation .
- Solvent evaporation under reduced pressure to isolate crude product, followed by crystallization (e.g., ethanol or acetonitrile) to enhance purity .
- Monitoring reaction progress via TLC or HPLC to optimize reaction time and minimize byproducts.
Yield improvements can be achieved by controlling stoichiometry (1:1 molar ratio of reactants) and using anhydrous conditions to prevent hydrolysis of the ester group .
Advanced: How can crystallographic data (e.g., SHELX-refined structures) elucidate conformational flexibility in the quinazolinone core?
Methodological Answer:
X-ray crystallography refined using SHELX software allows precise determination of bond angles, torsion angles, and intermolecular interactions:
- Torsion angle analysis of the quinazolinone core (C6-Cl and C4-phenyl groups) reveals rotational constraints impacting molecular rigidity .
- Hydrogen bonding patterns between the acetamido linker and benzoate ester can be mapped to predict solubility and crystal packing behavior .
- Compare with analogous structures (e.g., unsubstituted quinazolinones) to assess how chloro and phenyl substituents influence conformational stability .
Basic: What spectroscopic techniques are most effective for characterizing functional groups in this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for phenyl/quinazolinone), acetamido NH (δ ~10 ppm), and ethyl ester protons (triplet at δ 1.3 ppm for CH3, quartet at δ 4.3 ppm for CH2) .
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and amide carbonyl (C=O at ~1660 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the chloro-quinazolinone cleavage .
Advanced: How can contradictions between in vitro and in vivo biological activity data be resolved?
Methodological Answer:
- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to detect metabolites or poor absorption caused by the ethyl ester’s lipophilicity .
- Structural modification : Replace the ethyl ester with a methyl group to enhance solubility and compare activity trends .
- Target engagement assays : Use fluorescence polarization or SPR to confirm binding affinity to proposed targets (e.g., tyrosine kinases) in physiological conditions .
Basic: What documented biological activities and assays are relevant for this compound?
Methodological Answer:
- Anticancer activity : Evaluate via MTT assay against cancer cell lines (e.g., MCF-7, HeLa), noting IC50 values .
- Antimicrobial effects : Use agar diffusion or microdilution assays to determine MIC against Gram-positive bacteria (e.g., S. aureus) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using ADP-Glo™ kinase assays to identify mechanistic pathways .
Advanced: What computational strategies predict binding affinity to tyrosine kinases?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into kinase ATP-binding pockets (e.g., PDB 1M17) to assess hydrogen bonding with hinge regions (e.g., Met769) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values of analogs to design optimized derivatives .
- MD simulations : Simulate binding stability over 100 ns to identify critical residue interactions (e.g., hydrophobic contacts with phenyl groups) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water; for spills, use inert absorbents (e.g., vermiculite) .
- Ventilation : Use fume hoods during synthesis to limit exposure to vapors .
Advanced: How does the 6-chloro substituent modulate reactivity and bioactivity?
Methodological Answer:
- Electrophilicity : The chloro group increases electron-withdrawing effects, enhancing acetamido linker stability against hydrolysis .
- SAR studies : Synthesize analogs with F, Br, or H at C6 and compare kinase inhibition (e.g., chloro’s optimal steric bulk for target binding) .
- Crystallographic data : Analyze Cl…π interactions in the solid state to rationalize solubility limitations .
Basic: What purification challenges arise, and which chromatographic methods are effective?
Methodological Answer:
- Challenge : Co-elution of byproducts (e.g., unreacted quinazolinone intermediates).
- Solutions :
Advanced: How can MS/MS elucidate fragmentation pathways and degradation products?
Methodological Answer:
- Collision-induced dissociation (CID) : Fragment the molecular ion ([M+H]+) to detect cleavage at the acetamido bond (m/z corresponding to quinazolinone and benzoate ions) .
- Degradation studies : Expose the compound to acidic/alkaline conditions and use LC-MS/MS to identify hydrolysis products (e.g., free benzoic acid) .
- Isotopic labeling : Synthesize deuterated analogs to confirm fragment assignments and trace metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
